![molecular formula C6H9ClF3NO2S B6616120 2-(trifluoromethyl)piperidine-1-sulfonyl chloride CAS No. 1389313-68-1](/img/structure/B6616120.png)
2-(trifluoromethyl)piperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClF3NO2S and a molecular weight of 251.66 g/mol. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)piperidine-1-sulfonyl chloride consists of a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride group. The trifluoromethyl group is often used as a bioisostere of a chloride or a methyl group to modulate the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
2-(trifluoromethyl)piperidine-1-sulfonyl chloride is a liquid with a refractive index of n20/D 1.390 and a density of 1.126 g/mL at 25 °C . Its SMILES string is FC(F)(F)C1CCCCN1 .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized using 2-Trifluoromethylpiperidine sulfonyl chloride, are a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives also find applications in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of α-Trifluoromethyl Piperidinic Derivatives
2-Trifluoromethylpiperidine sulfonyl chloride can be used in the synthesis of α-trifluoromethyl piperidinic derivatives . These compounds have been synthesized from 6-membered rings by introducing a trifluoromethyl group, from pyridines by reduction, from 5-membered rings by ring expansion, from linear amines by cyclization, and from dienes/dienophiles by cycloaddition .
Synthesis of 2-Trifluoromethylpiperidines with a Quaternary Center at C2
2-Trifluoromethylpiperidines with a quaternary center at C2 were synthesized from hemiaminal and an α,β-unsaturated ketone in the presence of a chiral amine under acidic conditions .
Hydrogenation of 2-Trifluoromethylpyridine
One easy access to 2-trifluoromethylpiperidine was realized by hydrogenation of the commercially available 2-trifluoromethylpyridine in the presence of Pd, Pt, or Rh catalysts .
These are just a few of the many potential applications of 2-Trifluoromethylpiperidine sulfonyl chloride in scientific research. It’s expected that many novel applications will be discovered in the future .
properties
IUPAC Name |
2-(trifluoromethyl)piperidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYSBNILYUIIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethylpiperidine sulfonyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.